molecular formula C18H17F3N4O3 B4088693 5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4088693
M. Wt: 394.3 g/mol
InChI Key: IAOWLAUWMMZPTI-UHFFFAOYSA-N
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Description

5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a nitro group, a piperazine ring, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-piperazin-1-ylbenzamide, followed by the introduction of the trifluoromethylphenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring and benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions often require specific solvents, such as methanol or dichloromethane, and may be conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide, while substitution reactions can introduce various functional groups into the piperazine ring or benzamide core.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, the nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components, while the piperazine ring and trifluoromethylphenyl group may enhance the compound’s binding affinity to certain proteins or enzymes.

Comparison with Similar Compounds

5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide can be compared to other similar compounds, such as:

    4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl(phenyl)methanone: This compound shares a similar structure but differs in the substitution pattern on the benzamide core.

    N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: This compound features a different heterocyclic ring system but retains the piperazine and nitro functionalities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)12-2-1-3-13(10-12)23-17(26)15-11-14(25(27)28)4-5-16(15)24-8-6-22-7-9-24/h1-5,10-11,22H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOWLAUWMMZPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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